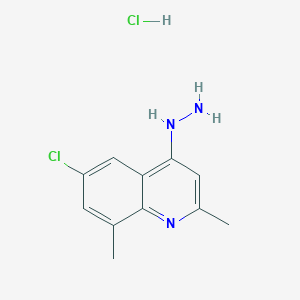
2,4-Di(9-carbazolyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di(9-carbazolyl)-1,3,5-triazine is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique electronic properties, which make it an excellent candidate for use as a host material in OLEDs. The structure of this compound consists of a triazine core substituted with two carbazolyl groups at the 2 and 4 positions, which contributes to its high thermal stability and efficient charge transport properties .
Preparation Methods
The synthesis of 2,4-Di(9-carbazolyl)-1,3,5-triazine typically involves the reaction of carbazole with triazine derivatives under specific conditions. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate the coupling of carbazole with triazine. The reaction is carried out under an inert atmosphere, often using solvents like toluene or dimethylformamide (DMF), and requires the presence of a base such as potassium tert-butoxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
2,4-Di(9-carbazolyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazolyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted carbazolyl-triazine derivatives .
Scientific Research Applications
2,4-Di(9-carbazolyl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe for studying biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 2,4-Di(9-carbazolyl)-1,3,5-triazine exerts its effects is primarily related to its electronic properties. The compound acts as a host material in OLEDs by facilitating the transport of charge carriers (electrons and holes) and ensuring efficient energy transfer to the emissive layer. The carbazolyl groups play a crucial role in stabilizing the charge carriers and preventing quenching of the excited states, which enhances the overall performance of the OLEDs .
Comparison with Similar Compounds
2,4-Di(9-carbazolyl)-1,3,5-triazine can be compared with other similar compounds, such as:
4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: This compound also features carbazolyl groups but has a biphenyl core instead of a triazine core. It is used in similar applications but may have different electronic properties and stability.
2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile: This compound has multiple carbazolyl groups attached to a benzonitrile core.
The uniqueness of this compound lies in its triazine core, which provides a different electronic environment compared to biphenyl or benzonitrile cores. This can result in variations in charge transport properties and stability, making it a valuable compound for specific applications in organic electronics .
Properties
Molecular Formula |
C27H17N5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
9-(4-carbazol-9-yl-1,3,5-triazin-2-yl)carbazole |
InChI |
InChI=1S/C27H17N5/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)31(22)26-28-17-29-27(30-26)32-24-15-7-3-11-20(24)21-12-4-8-16-25(21)32/h1-17H |
InChI Key |
PDYACHDDBDFLHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC=N4)N5C6=CC=CC=C6C7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)

![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)



![N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide](/img/structure/B13708688.png)



![2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B13708712.png)

![3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile](/img/structure/B13708736.png)
